molecular formula C19H20N6O B5164738 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B5164738
M. Wt: 348.4 g/mol
InChI Key: SVDOGHOZBYSDCB-UHFFFAOYSA-N
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Description

The compound 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one features a phenyl-substituted ethanone core linked to a piperazine ring. The piperazine moiety is further functionalized at the 4-position with a pyridazine heterocycle bearing a pyrazole substituent at the 6-position.

Properties

IUPAC Name

2-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(15-16-5-2-1-3-6-16)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDOGHOZBYSDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with piperazine and subsequent attachment to the phenyl ethanone moiety.

    Preparation of Pyrazolyl Intermediate: The pyrazolyl group can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyridazinyl Intermediate: The pyridazinyl group can be synthesized by cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling with Piperazine: The pyrazolyl and pyridazinyl intermediates are then coupled with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Attachment to Phenyl Ethanone: The final step involves the reaction of the coupled intermediate with phenyl ethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazinyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of phenyl oxides and pyrazolyl oxides.

    Reduction: Formation of phenyl ethanol derivatives.

    Substitution: Formation of substituted piperazine and pyridazine derivatives.

Scientific Research Applications

2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthetic and crystallographic studies:

Compound Name Core Structure Differences Molecular Weight (g/mol) Yield/Purity Key Features Reference
2-Amino-2-phenyl-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethan-1-one (43) Trifluoromethylpyridine at piperazine; amino group 365.15 (calc.) 96% yield, >99% purity Enhanced lipophilicity (CF₃ group)
2-Amino-2-phenyl-1-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethan-1-one (44) Trifluoromethylpyridine (6-position) 365.15 (calc.) 93% yield, >99% purity Positional isomer of 43
1-{3-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (trans-6fk) Cyclohexyl substituent; no piperazine 322.43 (calc.) 66% yield Bulkier aliphatic substituent
N,N'-Diphenylacetamide (3sa) Simplified pyrazole-ethanone; no piperazine/pyridazine 238.29 74% yield Low molecular weight, minimal steric hindrance
2-{4-[6-(hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol Hydroxymethylpyridazine; ethanol moiety 238.29 N/A Improved solubility (polar OH group)
2-{4-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1-yl}... Dihydropyridine core; dimethylphenylpyrazole 483.59 (calc.) N/A Extended conjugation; planar structure

Structural and Functional Insights

(a) Trifluoromethylpyridine Analogs (Compounds 43 and 44)

These derivatives replace the pyridazine core with trifluoromethyl-substituted pyridines. The trifluoromethyl group significantly increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to the parent compound . The amino group at the ethanone position may also facilitate hydrogen bonding with biological targets.

(b) Cyclohexyl-Substituted Analog (trans-6fk)

The absence of a piperazine ring and the incorporation of a bulky trans-4-(tert-butyl)cyclohexyl group (logP ~5.2) suggest tailored steric effects for selective receptor binding, though this may reduce solubility .

(c) Simplified Pyrazole-Ethanone (3sa)

This analog lacks the piperazine-pyridazine backbone, resulting in a smaller molecular weight (238.29 vs. ~395 for the parent compound). The simpler structure may favor metabolic stability but limit interactions with multi-domain targets .

(d) Hydroxymethylpyridazine Derivative
(e) Dihydropyridine Hybrid ()

The dihydropyridine core and dimethylphenylpyrazole substituent create a planar, conjugated system, which could enhance π-π stacking interactions in enzyme active sites .

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